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A comprehensive meta-analysis of pivotal clinical trials reveals the efficacy and safety profile of

strontium salts, primarily strontium ranelate, in the management of osteoporosis. This guide

provides an objective comparison for researchers, scientists, and drug development

professionals, summarizing quantitative data from key studies, detailing experimental protocols,

and visualizing the underlying molecular mechanisms.

Efficacy of Strontium Ranelate in Osteoporosis
Management
Meta-analyses of large-scale, randomized controlled trials, notably the Spinal Osteoporosis

Therapeutic Intervention (SOTI) and the Treatment of Peripheral Osteoporosis (TROPOS)

studies, have established the anti-fracture efficacy of strontium ranelate in postmenopausal

women with osteoporosis.

Reduction in Fracture Risk
Treatment with strontium ranelate has been shown to significantly reduce the risk of both

vertebral and non-vertebral fractures. A meta-analysis combining data from the SOTI and

TROPOS trials demonstrated a 41% risk reduction for new vertebral fractures over a three-year

period[1]. The same pooled analysis showed a 15% reduction in the risk of all non-vertebral

fractures[1]. Another meta-analysis reported a 31% decrease in all clinical osteoporotic

fractures (including vertebral fractures) with strontium ranelate treatment[2].
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Table 1: Meta-Analysis of Strontium Ranelate on Fracture Risk Reduction

Fracture Type
Risk Reduction (RR
or HR)

95% Confidence
Interval

Key Studies

New Vertebral

Fractures
41% (RR=0.59) 0.48 - 0.73 SOTI[1]

All Non-Vertebral

Fractures
16% (RR=0.84) 0.702 - 0.995 TROPOS[1]

Hip Fractures (in high-

risk group*)
36% (RR=0.64) 0.412 - 0.997 TROPOS[1]

All Clinical

Osteoporotic

Fractures

31% 20% - 39%
SOTI & TROPOS

Pooled[2]

*High-risk group: women aged ≥74 years with a femoral neck BMD T-score ≤-2.4 NHANES III

equivalent.

Impact on Bone Mineral Density (BMD)
Strontium ranelate treatment leads to a progressive increase in bone mineral density at various

skeletal sites. After three years of treatment in the SOTI study, lumbar spine BMD increased by

12.7% compared to a 1.3% decrease in the placebo group[3]. In the TROPOS study, femoral

neck and total hip BMD increased by 8.2% and 9.8%, respectively, over three years[4]. It is

important to note that the high atomic number of strontium can lead to an overestimation of

BMD measurements by dual-energy X-ray absorptiometry (DXA)[5].

Table 2: Mean Percentage Change in Bone Mineral Density (BMD) with Strontium Ranelate (2

g/day ) Over 3 Years
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Skeletal Site
Mean % Change vs.
Placebo

Key Studies

Lumbar Spine +14.4% SOTI[3]

Femoral Neck +8.2% TROPOS[4]

Total Hip +9.8% TROPOS[4]

Safety and Tolerability Profile
The overall incidence of adverse events with strontium ranelate has been reported to be similar

to placebo in major clinical trials, with the most common side effects being mild and transient

gastrointestinal issues such as nausea and diarrhea[1]. However, post-marketing surveillance

and further analyses have identified some serious safety concerns.

Venous Thromboembolism (VTE)
An increased risk of venous thromboembolism has been associated with strontium ranelate

treatment. A pooled analysis of the SOTI and TROPOS trials found an increased annual

incidence of VTE of approximately 0.7%, with a relative risk of 1.42 (95% CI: 1.02–1.98)[1].

Cardiovascular Events
Concerns have been raised regarding cardiovascular risks. An analysis of randomized

controlled trials indicated a higher incidence of non-adjudicated myocardial infarction with

strontium ranelate compared to placebo (1.7% vs 1.1%)[6]. However, other observational

studies did not find a significant increase in the risk of myocardial infarction[7][8]. Due to these

concerns, the European Medicines Agency (EMA) has restricted the use of strontium ranelate

to patients with severe osteoporosis for whom other treatments are not suitable and have

contraindicated its use in patients with a history of or current cardiovascular disease[6].

Table 3: Summary of Key Adverse Events Associated with Strontium Ranelate from Meta-

Analyses

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2427169/
https://pubmed.ncbi.nlm.nih.gov/15728210/
https://pubmed.ncbi.nlm.nih.gov/15728210/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2699648/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2699648/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4196504/
https://pubmed.ncbi.nlm.nih.gov/32757044/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3906550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4196504/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594227?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adverse Event
Risk Metric (e.g.,
RR, OR)

95% Confidence
Interval

Source

Venous

Thromboembolism

(VTE)

RR: 1.42 1.02 - 1.98
SOTI & TROPOS

Pooled[1]

Myocardial Infarction

(non-adjudicated)
OR: 1.6 1.07 - 2.38 RCT Analysis[6]

Experimental Protocols of Key Clinical Trials
The pivotal evidence for strontium ranelate's efficacy and safety comes from the SOTI and

TROPOS trials. Both were prospective, randomized, double-blind, placebo-controlled studies.

SOTI (Spinal Osteoporosis Therapeutic Intervention)
Study

Objective: To assess the efficacy of strontium ranelate 2 g/day in reducing the incidence of

new vertebral fractures in postmenopausal women with established osteoporosis[9].

Participants: 1,649 postmenopausal women with at least one prevalent vertebral fracture and

a lumbar spine BMD T-score of ≤ -1.9[1][9].

Intervention: Oral strontium ranelate (2 g/day ) or placebo. All participants received calcium

and vitamin D supplementation[9].

Duration: 3 years, with a 5-year total follow-up[9].

Primary Outcome: Incidence of new vertebral fractures, assessed by radiographic

analysis[9].

Secondary Outcomes: Changes in BMD at the lumbar spine and femoral neck, incidence of

non-vertebral fractures, and safety assessments[3].

TROPOS (Treatment of Peripheral Osteoporosis) Study
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Objective: To evaluate the efficacy of strontium ranelate 2 g/day in preventing non-vertebral

fractures in postmenopausal women with osteoporosis[4][9].

Participants: 5,091 postmenopausal women with a femoral neck BMD T-score of ≤ -2.2

(NHANES III equivalent) and aged 74 years or older, or between 70-74 years with at least

one additional risk factor for fracture[1][9].

Intervention: Oral strontium ranelate (2 g/day ) or placebo, with calcium and vitamin D

supplementation for all participants[9].

Duration: 3 years, with a 5-year total follow-up[9].

Primary Outcome: Incidence of new non-vertebral fractures[9].

Secondary Outcomes: Incidence of hip fractures, vertebral fractures, and changes in BMD at

the femoral neck and total hip, as well as safety monitoring[4].

Screening & Enrollment Randomization

Intervention (3 Years) Outcome Assessment

Postmenopausal Women
with Osteoporosis

Inclusion/Exclusion Criteria Met
(SOTI: Prevalent Vertebral Fracture)
(TROPOS: Low Femoral Neck BMD)

Randomized, Double-Blind Allocation

Strontium Ranelate (2g/day)
+ Calcium/Vitamin DTreatment Group

Placebo
+ Calcium/Vitamin D

Control Group

Primary Endpoint:
Fracture Incidence

(Vertebral or Non-Vertebral)

Secondary Endpoints:
BMD Changes, Safety

Click to download full resolution via product page

Fig. 1: Generalized Experimental Workflow of the SOTI and TROPOS Trials.

Mechanism of Action: Signaling Pathways
Strontium ranelate exerts a dual effect on bone metabolism, simultaneously stimulating bone

formation and inhibiting bone resorption. This action is mediated through the modulation of

several key signaling pathways in bone cells.
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The primary mechanism involves the activation of the calcium-sensing receptor (CaSR). In

osteoblasts, CaSR activation by strontium promotes differentiation and proliferation, leading to

increased bone formation. In osteoclasts, CaSR activation inhibits their differentiation and

activity, and promotes apoptosis, thereby reducing bone resorption.

Furthermore, strontium ranelate influences the RANKL/OPG signaling pathway, a critical

regulator of osteoclastogenesis. It upregulates the expression of osteoprotegerin (OPG), a

decoy receptor that inhibits the action of RANKL, and downregulates the expression of RANKL

itself. This shift in the RANKL/OPG ratio further suppresses osteoclast formation and function.

The Wnt/β-catenin signaling pathway, a key anabolic pathway in bone, is also positively

modulated by strontium.
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Fig. 2: Signaling Pathways of Strontium Ranelate in Bone Cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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